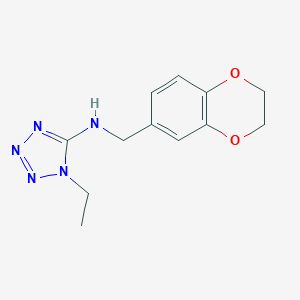![molecular formula C18H21NO B276711 N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)
N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is also known as ABEA, and it belongs to the class of phenylethylamines.
作用機序
The mechanism of action of ABEA is not fully understood. However, it is believed to act as an agonist of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by ABEA has been shown to enhance neuroprotection and reduce inflammation.
Biochemical and Physiological Effects:
ABEA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Moreover, ABEA has been found to increase the expression of neurotrophic factors, such as BDNF and NGF, which play a crucial role in neuronal survival and regeneration.
実験室実験の利点と制限
One of the major advantages of using ABEA in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of various neurological disorders. Moreover, ABEA has been found to exhibit low toxicity and high selectivity towards the sigma-1 receptor. However, one of the limitations of using ABEA is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are many potential future directions for the use of ABEA in scientific research. One of the areas of interest is the use of ABEA in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Moreover, ABEA has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of ABEA and to optimize its pharmacokinetic properties.
合成法
ABEA can be synthesized using various methods, such as the Mannich reaction, the reductive amination of benzaldehyde, and the reaction of allyl bromide with 4-(aminomethyl)benzyl alcohol. However, the most commonly used method is the Mannich reaction, which involves the condensation of allylamine, benzaldehyde, and 4-(aminomethyl)benzyl alcohol.
科学的研究の応用
ABEA has been extensively studied for its potential use in various scientific research applications. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. Moreover, ABEA has been found to exhibit antitumor activity, making it a promising candidate for cancer therapy.
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
1-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H21NO/c1-3-13-20-18-11-9-16(10-12-18)14-19-15(2)17-7-5-4-6-8-17/h3-12,15,19H,1,13-14H2,2H3 |
InChIキー |
KEYFJLJHCAAQGQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OCC=C |
正規SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine](/img/structure/B276638.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)